2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

Catalog No.
S6902177
CAS No.
572881-38-0
M.F
C9H6Cl2F3NO
M. Wt
272.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]ace...

CAS Number

572881-38-0

Product Name

2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H6Cl2F3NO

Molecular Weight

272.05 g/mol

InChI

InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16)

InChI Key

ZCZQNSBLIISUDC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CCl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CCl

2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by its molecular formula, C9H6Cl2F3NO. This compound features a chloro group and a trifluoromethyl group, which significantly influence its chemical properties and biological activities. The presence of these substituents enhances its reactivity and stability, making it a valuable compound in various research applications, particularly in medicinal chemistry and organic synthesis.

The chemical behavior of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is primarily governed by its functional groups. Key types of reactions include:

  • Nucleophilic Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction processes, potentially leading to the formation of carboxylic acids or amines depending on the reagents used.

Common reagents for these reactions include sodium hydroxide for nucleophilic substitution and lithium aluminum hydride for reduction processes. The versatility of these reactions makes the compound a useful intermediate in organic synthesis.

Research indicates that 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide exhibits significant biological activity. It has been studied for potential antimicrobial and anti-inflammatory effects. The unique combination of chloro and trifluoromethyl groups may enhance its interaction with biological targets, making it a candidate for drug development. Specific studies have suggested that compounds with similar structures can modulate biological pathways relevant to disease treatment.

The synthesis of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide typically involves:

  • Starting Materials: The reaction begins with 4-chloro-3-(trifluoromethyl)aniline.
  • Reagents: Chloroacetyl chloride is used as the acylating agent, often in the presence of a base such as triethylamine to facilitate the reaction.
  • Solvent: The reaction is generally carried out in an organic solvent like dichloromethane under controlled temperature conditions to optimize yield and purity.

This method can be scaled up for industrial production, employing automated systems to monitor reaction parameters closely.

Interaction studies on 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide focus on its binding affinity to various biological targets. These studies are crucial for understanding how structural variations affect biological activity, particularly in drug design contexts. Research suggests that modifications to the compound's structure can significantly alter its pharmacokinetic properties and efficacy against specific targets.

Several compounds share structural similarities with 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. Here are some notable examples:

Compound NameStructural Features
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamideLacks additional chloro group
2-Chloro-N-(4-chlorophenyl)acetamideContains only one chloro substituent
N-(2-Chloro-5-trifluoromethylphenyl)acetamideDifferent trifluoromethyl positioning

Uniqueness: The distinctive feature of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide lies in the combination of both chloro and trifluoromethyl groups, which enhances its reactivity profile compared to similar compounds. This unique combination may lead to diverse applications in both research and industry, making it a subject of interest for further study .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.9778537 g/mol

Monoisotopic Mass

270.9778537 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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